4-Methoxycinnamonitrile

Beschreibung

The exact mass of the compound 4-Methoxycinnamonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxycinnamonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxycinnamonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

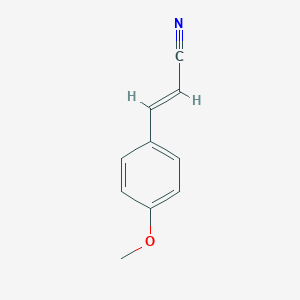

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBCNHHPIBKYBO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035107 | |

| Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-68-6, 14482-11-2 | |

| Record name | Cinnamonitrile, p-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28446-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-4-methoxycinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxycinnamonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8BLJ6LJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Methoxycinnamonitrile from p-Anisaldehyde: A Technical Guide

Introduction

4-Methoxycinnamonitrile, also known as p-methoxycinnamonitrile, is an α,β-unsaturated nitrile with applications as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. Its structure incorporates a p-methoxyphenyl group conjugated with a nitrile function, making it a valuable building block. The most direct and efficient method for its synthesis from p-anisaldehyde is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This guide provides an in-depth overview of this synthesis, focusing on the reaction mechanism, detailed experimental protocols, and a comparative summary of various catalytic systems.

Core Synthesis Pathway: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] For the synthesis of 4-Methoxycinnamonitrile, this involves the reaction of p-anisaldehyde (which lacks α-hydrogens) with an active methylene compound, typically malononitrile (CH₂(CN)₂), in the presence of a basic catalyst.

The reaction mechanism proceeds in three key steps:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from malononitrile, creating a resonance-stabilized, nucleophilic carbanion (enolate).

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of p-anisaldehyde, forming a tetrahedral intermediate.

-

Dehydration: This intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated final product, 4-Methoxycinnamonitrile.

Experimental Protocols

Multiple protocols exist for this transformation, differing primarily in the choice of catalyst and solvent. Modern approaches often focus on green chemistry principles, utilizing milder catalysts, aqueous media, or solvent-free conditions to improve efficiency and reduce environmental impact.[2][3]

Protocol 1: DABCO-Catalyzed Synthesis in DMF

1,4-Diazabicyclo[2.2.2]octane (DABCO) is an efficient and mild base catalyst for this reaction, often resulting in excellent yields and short reaction times.[4]

Materials:

-

p-Anisaldehyde (1.0 equiv)

-

Malononitrile (1.2 equiv)

-

DABCO (0.2 equiv, Note: some protocols use different stoichiometry)[4]

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Chloroform/Hexane mixture for recrystallization

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add p-anisaldehyde (1.0 equiv) and malononitrile (1.2 equiv).[4]

-

Add DMF (approx. 10 mL per 500 mg of aldehyde) to dissolve the reactants.[4]

-

Add DABCO (0.2 equiv) to the solution.[4]

-

Stir the reaction mixture vigorously at room temperature for 45-60 minutes.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.[4]

-

Extract the aqueous mixture with ethyl acetate (3x volumes).[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude solid by recrystallization from a chloroform/hexane solvent system to yield pure 4-Methoxycinnamonitrile.[4]

Protocol 2: Aqueous, Base-Catalyzed "Green" Synthesis

This method emphasizes environmental benignity by using water as the solvent and a weak inorganic base as the catalyst.[5]

Materials:

-

p-Anisaldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (1.0 equiv)

-

Deionized water

Procedure:

-

In a flask, suspend p-anisaldehyde (1.0 equiv), malononitrile (1.0 equiv), and the chosen base (e.g., K₂CO₃, 1.0 equiv) in deionized water.

-

Stir the mixture vigorously at room temperature for approximately 30 minutes.[5]

-

The product will precipitate out of the aqueous solution as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water.

-

Allow the product to air-dry. Recrystallization from ethanol can be performed if higher purity is required.

Quantitative Data Summary

The efficiency of the Knoevenagel condensation is highly dependent on the catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various reported methods for the synthesis of substituted benzylidenemalononitriles, including the target compound.

| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

| DABCO | DMF | Room Temp | 45-60 min | >90% | [4] |

| Potassium Carbonate | Water | Room Temp | 30 min | 50-100% | [5] |

| Ammonium Acetate | Solvent-free | Sonication, RT | 5-7 min | Excellent | [3] |

| None | Solvent-free | Grinding, RT | ~15 min | High | [6] |

| Lemon Juice | Solvent-free | Stirring, RT | 15 min | 90% | [7] |

| [C₄dabco][BF₄] | Water | Room Temp | Short | up to 100% | [2] |

Note: Yields are often dependent on the specific aldehyde substrate, but p-anisaldehyde is generally a high-yielding reactant in these condensations.

Conclusion

The synthesis of 4-Methoxycinnamonitrile from p-anisaldehyde is most effectively achieved via the Knoevenagel condensation with malononitrile. This method is robust, high-yielding, and can be adapted to various conditions. While traditional methods using organic bases and solvents like DMF are highly effective, recent advancements provide greener alternatives.[4] Environmentally benign protocols using water as a solvent, or solvent-free conditions with grinding or sonication, offer significant advantages in terms of operational simplicity, reduced waste, and alignment with sustainable chemistry principles, making them highly attractive for both academic and industrial applications.[3][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 4-Methoxycinnamonitrile

This guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycinnamonitrile, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data Summary

The spectroscopic data for 4-Methoxycinnamonitrile is summarized in the tables below. This information is crucial for the structural elucidation and characterization of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a mixture of cis and trans 4-Methoxycinnamonitrile provides key insights into the proton environments within the molecule. The data presented here is for the compound dissolved in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 | d | 8.8 | 2H, Aromatic protons ortho to the methoxy group |

| 6.91 | d | 8.8 | 2H, Aromatic protons meta to the methoxy group |

| 7.29 | d | 16.6 | 1H, Vinylic proton α to the benzene ring (trans isomer) |

| 5.83 | d | 16.6 | 1H, Vinylic proton β to the benzene ring (trans isomer) |

| 3.84 | s | - | 3H, Methoxy group protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment (for Methyl 4-methoxycinnamate) |

| 167.7 | Carbonyl carbon |

| 161.4 | Aromatic carbon attached to the methoxy group |

| 144.5 | Vinylic carbon β to the aromatic ring |

| 129.7 | Aromatic carbons ortho to the methoxy group |

| 127.1 | Aromatic carbon attached to the vinylic group |

| 115.3 | Vinylic carbon α to the aromatic ring |

| 114.3 | Aromatic carbons meta to the methoxy group |

| 55.3 | Methoxy carbon |

| 51.6 | Methyl ester carbon |

For general reference, typical ¹³C NMR chemical shift ranges for various functional groups are widely available.[2][3]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 4-Methoxycinnamonitrile displays characteristic absorption bands corresponding to its functional groups.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2218 | Strong | C≡N stretch (nitrile) |

| 1605 | Strong | C=C stretch (aromatic) |

| 1512 | Strong | C=C stretch (aromatic) |

| 1258 | Strong | C-O stretch (aryl ether) |

| 1178 | Strong | C-H in-plane bend (aromatic) |

| 1030 | Medium | C-O stretch (aryl ether) |

| 835 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

The mass spectrum of 4-Methoxycinnamonitrile obtained by electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.[5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular ion) |

| 158 | 85 | [M-H]⁺ |

| 144 | 50 | [M-CH₃]⁺ |

| 116 | 45 | [M-CH₃-CO]⁺ or [M-C₂H₃O]⁺ |

| 89 | 30 | [C₇H₅O]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like 4-Methoxycinnamonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 4-Methoxycinnamonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a 400 MHz or higher field instrument. For ¹³C NMR, a higher number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like 4-Methoxycinnamonitrile, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. For gas-phase IR, the sample is introduced into a gas cell.

-

Data Acquisition: The sample is placed in the IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the spectrum of the sample is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a heated probe or by gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized. A common method for relatively small organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 4-Methoxycinnamonitrile.

References

In-depth Technical Guide on the Crystal Structure of trans-4-Methoxycinnamonitrile and a Closely Related Analog

A comprehensive analysis for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the crystal structure of trans-4-methoxycinnamonitrile. An extensive search of publicly available chemical and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the complete, experimentally determined crystal structure of trans-4-methoxycinnamonitrile has not been reported or is not publicly accessible.

To provide a valuable and contextually relevant analysis for researchers in drug development and materials science, this guide presents a detailed examination of the crystal structure of a closely related and structurally analogous compound: trans-4-methoxycinnamic acid . The substitution of the nitrile group with a carboxylic acid group provides a pertinent case study, as it allows for an exploration of similar molecular packing and intermolecular interactions that could be anticipated in the target compound, with the notable difference of hydrogen bonding capabilities.

This guide offers a thorough overview of the crystallographic data, molecular geometry, and intermolecular interactions of trans-4-methoxycinnamic acid, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its solid-state architecture.

Crystal Structure Analysis of trans-4-Methoxycinnamic Acid

The crystal structure of trans-4-methoxycinnamic acid has been determined by single-crystal X-ray diffraction and the data is available in the Cambridge Structural Database (CSD Entry: 616608).[1] The analysis reveals a well-ordered structure governed by a combination of hydrogen bonding and other non-covalent interactions.

Crystallographic Data

The fundamental crystallographic parameters for trans-4-methoxycinnamic acid are summarized in the table below. This data provides the foundational information about the unit cell and the overall crystal system.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₃ |

| Formula Weight | 178.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.816(1) |

| b (Å) | 16.634(3) |

| c (Å) | 9.117(2) |

| α (°) | 90 |

| β (°) | 104.18(3) |

| γ (°) | 90 |

| Volume (ų) | 855.1(3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.383 g/cm³ |

Molecular Geometry: Bond Lengths and Angles

The intramolecular geometry of trans-4-methoxycinnamic acid reveals standard bond lengths and angles consistent with its chemical structure. The molecule is largely planar, with the aromatic ring and the acrylic acid side chain adopting a trans configuration around the C=C double bond.

Selected Bond Lengths

| Bond | Length (Å) |

| C=O | 1.259(3) |

| C-O(H) | 1.285(3) |

| C=C | 1.336(4) |

| C-C (aryl) | 1.380(4) - 1.391(4) |

| C-O (ether) | 1.368(3) |

Selected Bond Angles

| Angle | Degrees (°) |

| O=C-O(H) | 122.9(2) |

| C-C=C | 121.0(3) |

| C-O-C (ether) | 117.8(2) |

Intermolecular Interactions and Crystal Packing

The crystal packing of trans-4-methoxycinnamic acid is dominated by strong hydrogen bonds formed between the carboxylic acid moieties of adjacent molecules. These interactions create centrosymmetric dimers, a common supramolecular synthon for carboxylic acids.

Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O=C | 0.82 | 1.82 | 2.636(3) | 174 |

These dimers are further arranged in a herringbone pattern, stabilized by weaker C-H···O interactions and π-π stacking of the phenyl rings.

Experimental Protocols

The determination of a crystal structure involves several key stages, from the synthesis and crystallization of the compound to the collection and analysis of diffraction data.

Synthesis of trans-4-Methoxycinnamic Acid

A common method for the synthesis of trans-4-methoxycinnamic acid is the Knoevenagel condensation reaction.[2][3][4]

Reaction Scheme:

-

Reactants: 4-methoxybenzaldehyde and malonic acid.

-

Catalyst/Solvent: Piperidine in pyridine.

-

Procedure:

-

A mixture of 4-methoxybenzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and poured into a solution of hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, yields pure trans-4-methoxycinnamic acid.

-

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.[5]

-

Procedure:

-

A saturated solution of purified trans-4-methoxycinnamic acid is prepared in a suitable solvent (e.g., ethanol or ethyl acetate) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The flask is loosely covered to allow for slow evaporation of the solvent at room temperature over several days to weeks.

-

Well-formed, transparent crystals are carefully selected for diffraction analysis.

-

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining a crystal structure using a single-crystal X-ray diffractometer.[5][6]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters. The final step involves validating the quality of the refined structure.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

References

- 1. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. studylib.net [studylib.net]

- 4. [PDF] A “ Green ” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

A Technical Guide to the Discovery and Isolation of Substituted Cinnamonitriles: Synthesis, Biological Activity, and Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cinnamonitriles, a class of organic compounds characterized by a nitrile group conjugated with a phenyl ring via a carbon-carbon double bond, have emerged as a significant scaffold in medicinal chemistry. Their diverse biological activities, ranging from anticancer to antimicrobial, have spurred extensive research into their discovery, synthesis, and mechanism of action. This technical guide provides a comprehensive overview of the core aspects of substituted cinnamonitrile research, including detailed experimental protocols for their synthesis and purification, a compilation of their biological activities with quantitative data, and an exploration of their modulation of key cellular signaling pathways.

Discovery and Synthesis

The primary route for the synthesis of substituted cinnamonitriles is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.[1] This method offers a versatile and efficient means to generate a wide array of substituted derivatives by varying the aromatic aldehyde and the active methylene compound.

General Experimental Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of substituted cinnamonitriles from substituted benzaldehydes and malononitrile.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Malononitrile (1.0-1.2 eq)

-

Catalyst (e.g., piperidine, ammonium acetate, DABCO)[2]

-

Solvent (e.g., ethanol, water, or solvent-free)

-

Stirring apparatus

-

Reaction vessel

-

Apparatus for suction filtration

Procedure:

-

To a solution or suspension of the substituted benzaldehyde (1.0 eq) in the chosen solvent, add malononitrile (1.0-1.2 eq).

-

Add a catalytic amount of the base (e.g., a few drops of piperidine or a molar equivalent of a weaker base).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the product often precipitates from the reaction mixture. If not, the reaction mixture can be poured into cold water to induce precipitation.

-

Collect the crude product by suction filtration and wash with cold solvent to remove residual reactants.

-

The crude product can be further purified by recrystallization or column chromatography.

Purification and Characterization

Purification:

-

Recrystallization: This is a common and effective method for purifying solid cinnamonitrile derivatives. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the purified crystals form, leaving impurities in the mother liquor.

-

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard purification technique.[5] A solvent system of appropriate polarity is used to elute the components, allowing for the isolation of the pure cinnamonitrile derivative.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum of a typical cinnamonitrile will show characteristic signals for the aromatic protons, the vinylic protons, and any substituent protons. The 13C NMR will show signals for the nitrile carbon, the vinylic carbons, the aromatic carbons, and any substituent carbons.[6][7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups. A strong absorption band around 2220 cm-1 is characteristic of the nitrile (C≡N) stretching vibration. Other characteristic bands include those for C=C stretching of the alkene and the aromatic ring, and C-H stretching and bending vibrations.[9][10]

Biological Activity of Substituted Cinnamonitriles

Substituted cinnamonitriles have demonstrated a broad spectrum of biological activities, with their efficacy being highly dependent on the nature and position of the substituents on the phenyl ring.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of substituted cinnamonitriles against a variety of cancer cell lines. The data in Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 | 6.43 ± 0.72 | [11] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A549 | 9.62 ± 1.14 | [11] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A375 | 8.07 ± 1.36 | [11] |

| Methoxy-substituted aryl acrylonitrile 2b | MCF-7 | 34 | [12] |

| Methoxy-substituted aryl acrylonitrile 2a | MCF-7 | 44 | [12] |

| Compound 1g2a | HCT116 | 0.0059 | [13] |

| Compound 1g2a | BEL-7402 | 0.0078 | [13] |

| Subfraction FsA7 (identified as 6-shogaol) | MCF-7 | 1.68 ± 0.36 µg/mL | [14] |

Table 1: Anticancer Activity of Selected Substituted Cinnamonitrile Derivatives

Antimicrobial Activity

Substituted cinnamonitriles also exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of this activity.

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Butyl cinnamate (6) | Candida spp. | 626.62 | [11] |

| Ethyl cinnamate (3) | Candida spp. | 726.36 | [11] |

| Methyl cinnamate (2) | Candida spp. | 789.19 | [11] |

| 4-isopropylbenzylcinnamide (18) | S. aureus, S. epidermidis, P. aeruginosa | 458.15 | [11] |

| Decyl cinnamate (9) | S. aureus, S. epidermidis, P. aeruginosa | 550.96 | [11] |

| Cinnamic acid derivatives | Staphylococcus and Enterococcus species | 1-4 µg/mL | [15] |

Table 2: Antimicrobial Activity of Selected Substituted Cinnamonitrile Derivatives

Modulation of Cellular Signaling Pathways

The therapeutic effects of substituted cinnamonitriles are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in diseases like cancer and inflammatory conditions. Two such critical pathways are the JAK/STAT and NF-κB pathways.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the regulation of gene expression involved in cell proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a hallmark of many cancers and autoimmune diseases.[16] Some natural compounds have been shown to inhibit the JAK/STAT pathway by either directly inhibiting JAKs or by preventing the phosphorylation and dimerization of STAT proteins.[17]

Caption: The JAK/STAT signaling pathway and potential points of inhibition by substituted cinnamonitriles.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response and also plays a critical role in cell survival and proliferation.[18] The canonical pathway is activated by pro-inflammatory signals, leading to the phosphorylation and degradation of the inhibitor of κB (IκB), which allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[19] Cinnamaldehyde, a related compound, has been shown to inhibit NF-κB activation.[18]

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by substituted cinnamonitriles.

Conclusion

Substituted cinnamonitriles represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis via the Knoevenagel condensation allows for the generation of diverse libraries for structure-activity relationship studies. The compelling anticancer and antimicrobial activities, coupled with their ability to modulate critical cellular signaling pathways like JAK/STAT and NF-κB, underscore their importance in drug discovery and development. Further research focusing on optimizing their pharmacological properties and elucidating their precise molecular mechanisms of action is warranted to translate these promising laboratory findings into clinical applications.

References

- 1. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Frontier Molecular Orbitals of 4-Methoxycinnamonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the frontier molecular orbitals (FMOs) of 4-methoxycinnamonitrile. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the chemical reactivity, electronic properties, and potential bioactivity of this molecule, making it a significant area of interest in drug development and materials science.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting the outcomes of chemical reactions. It posits that the reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO.

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO is related to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO is related to the electron affinity.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small energy gap indicates that the molecule is more prone to chemical reactions.

Computational Methodology

The determination of FMO energies and distributions is typically achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method.

Experimental Protocols: A Computational Approach

The following protocol outlines a standard procedure for calculating the frontier orbitals of 4-methoxycinnamonitrile using DFT. This methodology is based on common practices for similar organic molecules.

Software: A quantum chemistry software package such as Gaussian, ORCA, or DMol3 is required.

Procedure:

-

Molecular Structure Input: The initial 3D structure of 4-methoxycinnamonitrile is constructed using a molecular modeling program like ChemDraw or Avogadro.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step to ensure the calculated properties correspond to a stable molecular geometry. A common and effective method for this is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p). The "opt" and "freq" keywords are typically used in the calculation input to perform the optimization and confirm that the resulting structure is a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Orbital Calculation: Following successful geometry optimization, a single-point energy calculation is performed using the same level of theory (e.g., B3LYP/6-311++G(d,p)) to determine the molecular orbital energies.

-

Data Extraction and Analysis: The output file from the calculation will contain the energies of all molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital. The HOMO-LUMO energy gap is calculated as the difference between these two energies (ΔE = ELUMO - EHOMO).

Data Presentation

The quantitative results from the DFT calculations are best summarized in a clear, tabular format for easy comparison and analysis. The following table provides an illustrative example of how the data for 4-methoxycinnamonitrile would be presented.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | 5.3 | HOMO-LUMO Energy Gap (ELUMO - EHOMO) |

Note: The values in this table are hypothetical and serve as a representative example for 4-methoxycinnamonitrile based on typical values for similar aromatic compounds.

Visualization of Logical Workflow

A diagram illustrating the logical workflow of the theoretical calculation process is essential for understanding the sequence of computational steps.

Caption: Workflow for theoretical calculation of frontier orbitals.

Conclusion

This technical guide has detailed the standard computational methodology for investigating the frontier molecular orbitals of 4-methoxycinnamonitrile. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's electronic structure, including the energies of the HOMO and LUMO, and the crucial HOMO-LUMO energy gap. This information is instrumental for professionals in drug development and materials science, enabling the prediction of chemical behavior and the rational design of new molecules with desired properties. The provided workflow and data presentation format serve as a robust template for conducting and reporting such theoretical studies.

A Technical Guide to the Solubility of 4-Methoxycinnamonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxycinnamonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles of solubility, detailed experimental protocols for its determination, and a predicted solubility profile based on the compound's molecular structure. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with 4-Methoxycinnamonitrile in various organic solvents.

Introduction to 4-Methoxycinnamonitrile

4-Methoxycinnamonitrile, also known as (E)-3-(4-methoxyphenyl)acrylonitrile, is an organic compound with the chemical formula C10H9NO. Its structure consists of a methoxy-substituted benzene ring attached to an acrylonitrile group. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its solubility is crucial for process development, formulation, purification, and analytical method development.

Chemical Structure:

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 4-Methoxycinnamonitrile in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The hydroxyl group of the solvent can hydrogen bond with the nitrogen of the nitrile group. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | The polarity of these solvents can effectively solvate the polar nitrile group and the methoxy group. |

| Nonpolar Aprotic | Dichloromethane, Chloroform | Moderate | The aromatic ring contributes to some solubility in these less polar solvents. |

| Nonpolar | Hexane, Toluene | Low to Sparingly Soluble | The overall polarity of 4-Methoxycinnamonitrile is too high for significant solubility in nonpolar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[1] The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques.

Isothermal Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[2][3]

Protocol:

-

Preparation: Add an excess amount of 4-Methoxycinnamonitrile to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the container in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[1] The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, cease agitation and allow the solid particles to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid particles.[1] To avoid precipitation, the syringe and filter can be pre-warmed to the equilibration temperature.

-

Analysis: Determine the concentration of 4-Methoxycinnamonitrile in the filtered saturated solution using a suitable analytical method as described below.

Experimental workflow for determining equilibrium solubility.

Analytical Methods for Concentration Determination

The choice of analytical method will depend on the required accuracy, the concentration range, and the available instrumentation.

This is a straightforward and accurate method for determining the amount of solute in a saturated solution.[1]

Protocol:

-

Accurately weigh an empty, dry container (e.g., a vial or evaporating dish).

-

Transfer a known volume or mass of the filtered saturated solution into the pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 4-Methoxycinnamonitrile (64 °C).[4]

-

Once the solvent is completely removed, reweigh the container with the solid residue.

-

The mass of the dissolved 4-Methoxycinnamonitrile is the difference between the final and initial weights of the container.

-

Calculate the solubility in terms of g/L or mg/mL.

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[5]

Protocol:

-

Instrument Setup: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Method Development: Develop a chromatographic method that provides good separation and a sharp peak for 4-Methoxycinnamonitrile. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Calibration Curve: Prepare a series of standard solutions of 4-Methoxycinnamonitrile of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample and record the peak area.

-

Quantification: Determine the concentration of 4-Methoxycinnamonitrile in the diluted sample from the calibration curve and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

For compounds with a chromophore, such as 4-Methoxycinnamonitrile, UV-Vis spectrophotometry can be a rapid and sensitive method for concentration determination.[1]

Protocol:

-

Determine λmax: Scan a dilute solution of 4-Methoxycinnamonitrile in the solvent of interest to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration (Beer's Law plot).[1]

-

Sample Analysis: Dilute the filtered saturated solution to an absorbance value that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Quantification: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Factors Influencing Solubility

The solubility of 4-Methoxycinnamonitrile is influenced by several factors, the interplay of which determines the extent to which it will dissolve in a particular solvent.

Key factors influencing the solubility of a solid compound.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.

-

Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the nitrile and methoxy groups of 4-Methoxycinnamonitrile can enhance solubility.[6]

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility.

Conclusion

While quantitative solubility data for 4-Methoxycinnamonitrile is not widely published, this technical guide provides a robust framework for its determination. The predicted solubility profile suggests that polar aprotic and polar protic solvents are likely to be the most effective for dissolving this compound. For precise quantitative data, the experimental protocols outlined herein, particularly the isothermal shake-flask method coupled with a reliable analytical technique such as HPLC, are recommended. A thorough understanding and experimental determination of solubility are essential for the successful application of 4-Methoxycinnamonitrile in research and development.

References

An In-depth Technical Guide to the Cis-trans Isomerization of 4-Methoxycinnamonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamonitrile, a derivative of cinnamic acid, possesses a carbon-carbon double bond susceptible to cis-trans isomerization, a fundamental process in photochemistry and photobiology. This technical guide provides a comprehensive overview of the principles governing the isomerization of 4-methoxycinnamonitrile, including proposed experimental protocols for inducing and analyzing this transformation, and a discussion of the underlying photochemical mechanisms. Due to a lack of specific published quantitative data for this molecule, representative values from closely related compounds are presented for illustrative purposes. This document aims to serve as a foundational resource for researchers interested in the photochemical behavior of substituted cinnamonitriles and related compounds in the context of drug development and materials science.

Introduction

Cis-trans isomerization, or E/Z isomerization, is a photochemical or thermal process that involves the conversion between two geometric isomers of a molecule containing a double bond. In the case of 4-methoxycinnamonitrile, the molecule can exist in two forms: the trans (E) isomer, which is generally the more thermodynamically stable form, and the cis (Z) isomer. The methoxy group, an electron-donating substituent on the phenyl ring, and the nitrile group, an electron-withdrawing group, influence the electronic properties of the molecule and, consequently, its photochemical behavior. Understanding the dynamics of this isomerization is crucial for applications where precise molecular geometry is critical, such as in the design of photoswitchable drugs, molecular machines, and advanced materials.

Physicochemical Properties of 4-Methoxycinnamonitrile

A summary of the key physicochemical properties of 4-methoxycinnamonitrile is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Isomeric Forms | cis (Z) and trans (E) |

| Appearance | Typically a white to off-white solid (as a mixture of isomers) |

| Solubility | Soluble in common organic solvents such as acetonitrile, methanol, and dichloromethane. |

Experimental Protocols

Photochemical Cis-trans Isomerization

Objective: To induce the trans to cis isomerization of 4-methoxycinnamonitrile using ultraviolet (UV) irradiation and monitor the process using UV-Vis spectroscopy.

Materials:

-

trans-4-Methoxycinnamonitrile (or a mixture of isomers)

-

Spectroscopic grade acetonitrile (or other suitable solvent)

-

Quartz cuvettes

-

UV lamp with a specific wavelength output (e.g., 310 nm)

-

UV-Vis spectrophotometer

-

Nitrogen gas for deoxygenation (optional)

Procedure:

-

Prepare a dilute solution of 4-methoxycinnamonitrile in acetonitrile (e.g., 1 x 10⁻⁵ M).

-

Deoxygenate the solution by bubbling with nitrogen gas for 15-20 minutes to prevent photo-oxidation side reactions.

-

Record the initial UV-Vis absorption spectrum of the solution. The trans isomer is expected to have a strong absorption band at a longer wavelength compared to the cis isomer.

-

Irradiate the solution in the quartz cuvette with a UV lamp at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., ~310 nm).

-

Periodically stop the irradiation and record the UV-Vis spectrum to monitor the change in absorbance.

-

Continue irradiation until a photostationary state (PSS) is reached, where the ratio of cis to trans isomers no longer changes significantly.

-

The progress of the isomerization can be quantified by observing the decrease in the absorbance of the trans isomer's peak and the increase in the absorbance of the cis isomer's peak.

Thermal Cis-trans Isomerization

Objective: To monitor the thermal relaxation of the less stable cis isomer back to the trans isomer.

Materials:

-

A solution of 4-methoxycinnamonitrile enriched in the cis isomer (from the photochemical experiment)

-

A temperature-controlled cuvette holder for the UV-Vis spectrophotometer

-

UV-Vis spectrophotometer

Procedure:

-

Use the solution from the photochemical experiment that has reached the photostationary state (enriched in the cis isomer).

-

Place the cuvette in a temperature-controlled holder in the UV-Vis spectrophotometer set to a specific temperature (e.g., 25°C, 35°C, 45°C).

-

Monitor the change in the UV-Vis spectrum over time in the absence of UV irradiation.

-

Record spectra at regular intervals until the spectrum returns to that of the initial trans-rich solution, indicating complete thermal isomerization.

-

The kinetic data can be used to determine the rate constant and activation energy for the thermal back reaction.

Quantitative Data (Representative)

The following table summarizes hypothetical, yet realistic, quantitative data for the cis-trans isomerization of 4-methoxycinnamonitrile, based on values reported for structurally similar compounds. Note: This data is for illustrative purposes and should be experimentally verified.

| Parameter | trans → cis Isomerization | cis → trans Isomerization |

| Process | Photochemical | Thermal (spontaneous) |

| Wavelength of Max. Absorption (λmax) | ~310 nm | ~280 nm |

| Molar Extinction Coefficient (ε) at λmax | ~25,000 M⁻¹cm⁻¹ | ~10,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.3 - 0.5 | Not applicable |

| Rate Constant (k) at 25°C | Dependent on light intensity | 1 x 10⁻⁴ s⁻¹ (example) |

| Half-life (t₁/₂) at 25°C | Dependent on light intensity | ~2 hours (example) |

| Activation Energy (Ea) | Not applicable | 80 - 100 kJ/mol (expected range) |

Isomerization Mechanism and Signaling Pathways

The cis-trans isomerization of 4-methoxycinnamonitrile upon photoexcitation is believed to proceed through the following general mechanism, which is common for many substituted styrenes.

-

Photoexcitation: The trans isomer absorbs a photon of UV light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an excited singlet state (S₁).

-

Excited State Dynamics: In the S₁ state, the rotational barrier around the central C=C double bond is significantly reduced. The molecule can then undergo rotation around this bond.

-

Non-radiative Decay: The excited molecule can decay back to the ground state (S₀) through a conical intersection. This is a point on the potential energy surface where the S₁ and S₀ states are degenerate, providing a very efficient pathway for non-radiative decay.

-

Isomer Formation: Depending on the geometry of the molecule at the point of decay, it can relax to either the cis or the trans isomer in the ground state.

The electron-donating methoxy group and the electron-withdrawing nitrile group can influence the energy of the excited states and the position of the conical intersection, thereby affecting the quantum yield and kinetics of the isomerization.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and the photochemical isomerization pathway.

Caption: Experimental workflow for photochemical and thermal isomerization of 4-Methoxycinnamonitrile.

Caption: Proposed photochemical isomerization pathway for 4-Methoxycinnamonitrile.

Conclusion

The cis-trans isomerization of 4-methoxycinnamonitrile represents a key photochemical process with potential applications in various scientific fields. While specific experimental data for this compound is sparse in the literature, this guide provides a robust framework based on the known behavior of analogous molecules. The proposed experimental protocols offer a starting point for researchers to investigate its photochemical and thermal isomerization kinetics. The outlined mechanism, involving photoexcitation, excited-state rotation, and non-radiative decay through a conical intersection, provides a theoretical basis for understanding its behavior. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects and specific nuances of the cis-trans isomerization of 4-methoxycinnamonitrile, which will be invaluable for its future application in the development of novel photoresponsive systems.

Unveiling the Energetic Landscape: A Technical Guide to the Thermochemical Analysis of 4-Methoxycinnamonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Thermochemical Properties and Their Significance

The primary thermochemical data of interest for 4-Methoxycinnamonitrile are the enthalpy of formation (ΔfH°), the enthalpy of combustion (ΔcH°), and the enthalpy of sublimation (ΔsubH°). These values provide a window into the energetic stability and potential reaction pathways of the molecule.

| Thermochemical Property | Symbol | Significance in Drug Development |

| Standard Molar Enthalpy of Formation | ΔfH° | Indicates the energy change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's thermodynamic stability. |

| Standard Molar Enthalpy of Combustion | ΔcH° | Represents the heat released when one mole of the compound undergoes complete combustion with oxygen. This data is crucial for understanding the energy content of the molecule and for deriving the enthalpy of formation. |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | The enthalpy change required to sublime one mole of the solid compound into a gas at a constant temperature and pressure. It provides insight into the strength of intermolecular forces in the solid state, which influences solubility and dissolution rates. |

Experimental Determination of Thermochemical Data

The experimental acquisition of thermochemical data relies on precise calorimetric techniques. The following sections detail the standard protocols for determining the key thermochemical properties of a solid organic compound like 4-Methoxycinnamonitrile.

Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion is determined using a bomb calorimeter, a robust apparatus designed to withstand high pressures and contain a combustion reaction completely.

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet of 4-Methoxycinnamonitrile (typically 0.5 - 1.5 g) is placed in a sample holder within the calorimeter's "bomb." A fuse wire is positioned to be in contact with the sample.

-

Bomb Assembly and Pressurization: The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen. It is then pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of 4-Methoxycinnamonitrile (qcomb) is calculated using the formula: q_comb = C_cal * ΔT where ΔT is the corrected temperature change.

-

Calculation of Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is then calculated from qcomb and the number of moles of the sample. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

Enthalpy of Sublimation via Knudsen Effusion or Thermogravimetric Analysis

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature.

Experimental Protocol (Knudsen Effusion Method):

-

Sample Preparation: A small amount of crystalline 4-Methoxycinnamonitrile is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.

-

Mass Loss Measurement: The cell is heated to a series of constant temperatures, and the rate of mass loss due to the effusion of the vapor through the orifice is measured using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

-

Data Analysis: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation: d(ln p)/d(1/T) = -Δ_subH°/R where R is the ideal gas constant.

Computational Determination of Thermochemical Data

In the absence of experimental data, or to complement it, computational quantum chemistry methods can provide reliable estimates of thermochemical properties.

Calculation of Gaseous Enthalpy of Formation

High-accuracy composite methods, such as the Gaussian-n (e.g., G3, G4) or Weizmann-n (e.g., W1, W2) theories, are the gold standard for calculating the gas-phase enthalpy of formation.

Computational Protocol (G3(MP2)//B3LYP as an example):

-

Geometry Optimization: The 3D structure of the 4-Methoxycinnamonitrile molecule is optimized using a lower-level theory, such as Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).

-

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with progressively larger basis sets.

-

Energy Extrapolation and Corrections: The energies are extrapolated to the complete basis set limit, and several empirical corrections are added to account for remaining deficiencies in the calculations.

-

Atomization Energy Calculation: The total atomization energy (ΣD0) of the molecule is calculated by subtracting the sum of the energies of the constituent atoms from the calculated total energy of the molecule at 0 K.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K (ΔfH°(g, 298.15K)) is then derived using the following equation: Δ_fH°(g, 298.15K) = Σ[Δ_fH°(g, 298.15K, atom)] - ΣD_0 + H_corr where Σ[ΔfH°(g, 298.15K, atom)] is the sum of the experimental enthalpies of formation of the constituent atoms in the gas phase, and Hcorr is the thermal correction to the enthalpy.

Derivation of Solid-Phase Enthalpy of Formation

The solid-phase enthalpy of formation (ΔfH°(s)) can be derived by combining the experimentally determined enthalpy of combustion and the enthalpies of formation of the combustion products (CO2(g) and H2O(l)), or by combining the computationally derived gas-phase enthalpy of formation with the experimental enthalpy of sublimation.

Logical Relationship:

Conclusion

The thermochemical data for 4-Methoxycinnamonitrile, while not currently in the public domain, can be robustly determined through a combination of well-established experimental and computational techniques. This guide provides the foundational protocols necessary for researchers to embark on such an investigation. The acquisition of this data would be a valuable contribution to the broader scientific community, particularly for those in the fields of medicinal chemistry and materials science, enabling a deeper understanding of the energetic properties of this and related compounds.

A Comprehensive Technical Review of 4-Methoxycinnamonitrile and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 4-Methoxycinnamonitrile and its analogs, a class of compounds demonstrating significant potential in various therapeutic areas. We delve into the synthetic methodologies for these compounds, with a particular focus on the Knoevenagel condensation. A comprehensive overview of their diverse biological activities, including anticancer, antimicrobial, and nematicidal properties, is presented. This guide also includes detailed experimental protocols for key assays, systematically organized quantitative data in tabular format for comparative analysis, and visual representations of experimental workflows and putative signaling pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Cinnamonitrile derivatives, characterized by a phenyl ring and an acrylonitrile moiety, have emerged as a promising scaffold in medicinal chemistry. The presence of the α,β-unsaturated nitrile group imparts unique electronic and steric properties, making these compounds amenable to Michael additions and other nucleophilic attacks, which can contribute to their biological activity. The methoxy substitution on the phenyl ring, as seen in 4-Methoxycinnamonitrile, can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

This review focuses on 4-Methoxycinnamonitrile and its structurally related analogs, exploring their chemical synthesis and a wide spectrum of biological activities. Recent studies have highlighted their potential as anticancer agents that can induce apoptosis and disrupt cell cycle progression, as antimicrobial agents against a range of pathogens, and as potent nematicidal agents. This guide aims to consolidate the current knowledge on these compounds, providing a solid foundation for future research and development.

Synthesis of 4-Methoxycinnamonitrile and its Analogs

The primary synthetic route to 4-Methoxycinnamonitrile and its analogs is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile.

General Experimental Protocol: Knoevenagel Condensation

This protocol describes a general method for the synthesis of 4-Methoxycinnamonitrile analogs.

Materials:

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

-

Malononitrile (1.0-1.2 eq)

-

Basic catalyst (e.g., piperidine, triethylamine, or DABCO) (catalytic amount, ~0.1 eq)

-

Solvent (e.g., ethanol, methanol, or a solvent-free system)

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the basic catalyst to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or under reflux. The reaction progress should be monitored by TLC.

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol) to remove impurities.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.

-

-

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis Workflow Diagram

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methoxycinnamonitrile via the Horner-Wadsworth-Emmons Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely utilized methods in organic synthesis for the formation of carbon-carbon double bonds.[1][2][3][4] The HWE reaction, which employs a phosphonate-stabilized carbanion, offers significant advantages over the traditional Wittig reaction, including the use of milder bases and easier removal of byproducts.[5] This protocol details the synthesis of 4-methoxycinnamonitrile, a valuable intermediate in medicinal chemistry and materials science, from 4-methoxybenzaldehyde and diethyl cyanomethylphosphonate. The HWE reaction is particularly well-suited for this transformation, typically yielding the thermodynamically favored (E)-alkene with high stereoselectivity.[5][6]

Reaction Principle

The Horner-Wadsworth-Emmons reaction involves the deprotonation of a phosphonate ester, in this case, diethyl cyanomethylphosphonate, by a base to form a nucleophilic phosphonate carbanion.[5] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, such as 4-methoxybenzaldehyde. The resulting intermediate subsequently eliminates a dialkyl phosphate salt to afford the desired alkene.[5] The use of a stabilized phosphonate ylide, due to the electron-withdrawing nitrile group, generally favors the formation of the (E)-isomer of the product.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 4-methoxycinnamonitrile via the Horner-Wadsworth-Emmons reaction, compiled from analogous procedures.

| Parameter | Condition | Expected Yield (%) | Stereoselectivity (E:Z) |

| Reactants | 4-Methoxybenzaldehyde, Diethyl cyanomethylphosphonate | 85 - 95 | >95:5 |

| Base | Sodium Methoxide (NaOMe) | 85 - 95 | >95:5 |

| Sodium Ethoxide (NaOEt) | 80 - 90 | >95:5 | |

| Sodium Hydride (NaH) | 85 - 95 | >95:5 | |

| Solvent | Methanol (MeOH) | 85 - 95 | >95:5 |

| Ethanol (EtOH) | 80 - 90 | >95:5 | |

| Tetrahydrofuran (THF) | 85 - 95 | >95:5 | |

| Temperature (°C) | 0 to Room Temperature | 85 - 95 | >95:5 |

| Reaction Time (h) | 1 - 3 | 85 - 95 | >95:5 |

Experimental Protocol

This protocol is adapted from established procedures for similar Horner-Wadsworth-Emmons reactions.[7]

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Diethyl cyanomethylphosphonate

-

Sodium methoxide (25 wt% solution in methanol) or Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Methanol or Tetrahydrofuran (THF)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Septum

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl cyanomethylphosphonate (1.1 equivalents). The flask is then sealed with a rubber septum.

-

Solvent Addition: Add anhydrous methanol (or THF) (30 mL) to the flask via syringe.

-

Base Addition: Cool the flask in an ice bath to 0 °C. Slowly add sodium methoxide (1.1 equivalents) dropwise to the stirred solution. If using sodium hydride, it should be added portion-wise to the phosphonate solution in THF at 0 °C, and the mixture stirred for 30 minutes to allow for complete deprotonation.

-

Aldehyde Addition: In a separate vial, dissolve 4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water (30 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude 4-methoxycinnamonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-methoxycinnamonitrile.

Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

- 1. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

Application Notes and Protocols: Heck Coupling for the Synthesis of 4-Methoxycinnamonitrile

Introduction